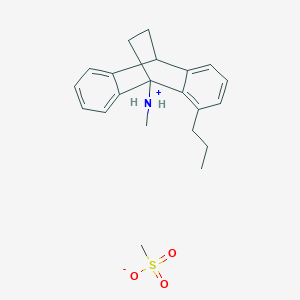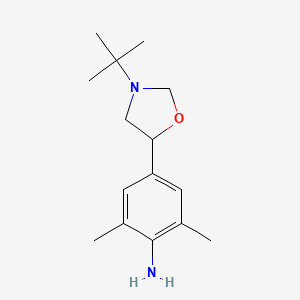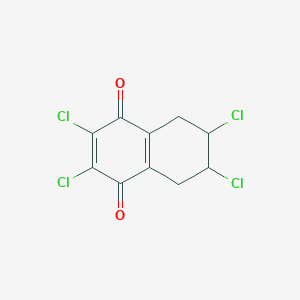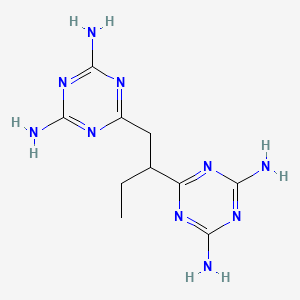![molecular formula C60H54B3N3O3 B13797435 N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes multiple benzyl and aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzyl bromide in the presence of a base to form dibenzylated aniline intermediates. These intermediates are then further reacted with other aromatic compounds under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and aniline groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibenzylaniline: A simpler analog with similar benzyl and aniline groups but lacking the additional aromatic and trioxatriborinan structures.
2,4-Bis[4-(N,N-dibenzylamino)-2,6-dihydroxyphenyl]squaraine: Another complex compound with dibenzylamino groups, used in organic photovoltaic cells.
Uniqueness
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is unique due to its intricate structure, which includes multiple benzyl and aniline groups along with a trioxatriborinan core.
Propiedades
Fórmula molecular |
C60H54B3N3O3 |
|---|---|
Peso molecular |
897.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline |
InChI |
InChI=1S/C60H54B3N3O3/c1-7-19-49(20-8-1)43-64(44-50-21-9-2-10-22-50)58-37-31-55(32-38-58)61-67-62(56-33-39-59(40-34-56)65(45-51-23-11-3-12-24-51)46-52-25-13-4-14-26-52)69-63(68-61)57-35-41-60(42-36-57)66(47-53-27-15-5-16-28-53)48-54-29-17-6-18-30-54/h1-42H,43-48H2 |
Clave InChI |
LJKDZXOIJDGMNL-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C8=CC=C(C=C8)N(CC9=CC=CC=C9)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
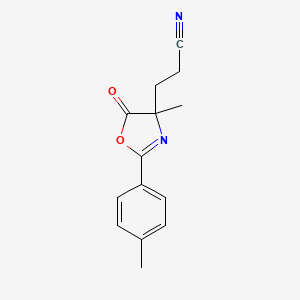
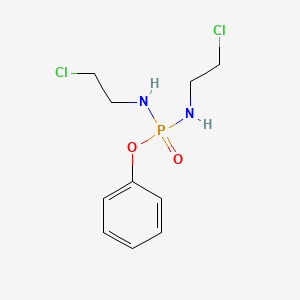
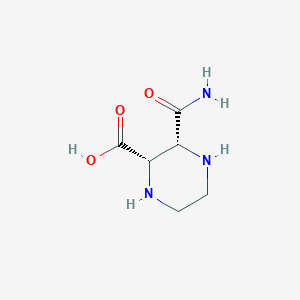
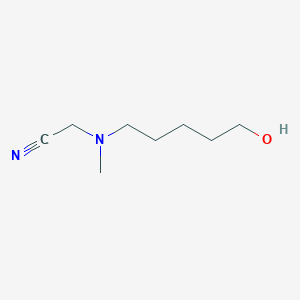

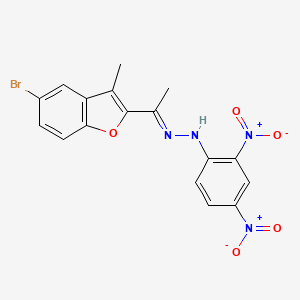
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)


